2-bromo-5-phenyl-1H-imidazole
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Overview
Description
2-Bromo-5-phenyl-1H-imidazole is a heterocyclic compound that features a bromine atom and a phenyl group attached to an imidazole ring. Imidazoles are a class of compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of the bromine atom and the phenyl group in this compound enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-5-phenyl-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-bromoaniline with glyoxal and ammonium acetate, which leads to the formation of the imidazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-phenyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The imidazole ring can undergo oxidation to form N-oxides or reduction to form dihydroimidazoles.
Coupling Reactions: The phenyl group can participate in cross-coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with bases such as potassium carbonate (K2CO3).
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products:
- Substitution reactions yield various substituted imidazoles.
- Oxidation reactions produce imidazole N-oxides.
- Reduction reactions yield dihydroimidazoles .
Scientific Research Applications
2-Bromo-5-phenyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-bromo-5-phenyl-1H-imidazole depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atom and the phenyl group can enhance its binding affinity and specificity for certain molecular targets. The exact pathways involved can vary but often include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
2-Bromo-1H-imidazole: Lacks the phenyl group, making it less hydrophobic and potentially less reactive in certain substitution reactions.
5-Phenyl-1H-imidazole: Lacks the bromine atom, which reduces its potential for halogen-based substitution reactions.
2-Phenyl-1H-imidazole:
Uniqueness: 2-Bromo-5-phenyl-1H-imidazole is unique due to the presence of both the bromine atom and the phenyl group, which confer distinct reactivity and potential for diverse applications in synthesis and research .
Properties
CAS No. |
959007-51-3 |
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Molecular Formula |
C9H7BrN2 |
Molecular Weight |
223.1 |
Purity |
95 |
Origin of Product |
United States |
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